7,8-Dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound belonging to the class of benzazepines. This compound exhibits significant pharmacological potential, particularly in the field of cardiovascular drugs, as it is related to the synthesis of ivabradine, a medication used to treat heart conditions.
This compound has been referenced in various patent applications and scientific literature, which detail its synthesis and applications. Notably, patents such as EP2135861B2 and WO2008066708A2 describe methods for synthesizing this compound and its derivatives, highlighting its relevance in pharmaceutical chemistry .
The compound is classified as a benzazepine derivative, characterized by a bicyclic structure that includes a seven-membered ring fused to a six-membered aromatic ring. It incorporates methoxy groups and a trifluoromethoxy substituent, contributing to its unique chemical properties and biological activity.
The synthesis of 7,8-dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one typically involves several steps:
The reaction conditions generally include the use of solvents such as dichloromethane or acetonitrile and bases like sodium hydroxide or triethylamine. The purification of the final product can be accomplished through recrystallization or chromatographic techniques .
The molecular formula of 7,8-dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is . Its structure features:
The compound's molecular weight is approximately 365.35 g/mol. It exhibits specific spectral characteristics in NMR and IR analyses that confirm the presence of functional groups such as methoxy and trifluoromethoxy .
The compound can undergo various chemical reactions typical for benzazepine derivatives:
Reactions are typically conducted under controlled temperatures (25°C to 80°C) and may require catalysts or phase transfer agents to enhance yields .
The mechanism of action for compounds like 7,8-dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one primarily involves modulation of ion channels or receptors in cardiac tissues. It is believed to interact with specific ion channels responsible for heart rate regulation.
Research indicates that similar compounds can affect the hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels), leading to decreased heart rate and improved cardiac efficiency .
The compound is expected to be a solid at room temperature with specific melting and boiling points that depend on purity and crystallization method.
Key chemical properties include:
Relevant data from studies indicate that it possesses moderate lipophilicity, influencing its bioavailability .
7,8-Dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one has potential applications in:
CAS No.: 659-40-5
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7